molecular formula C9H19Cl B15252882 1-Chloro-2,3,5-trimethylhexane

1-Chloro-2,3,5-trimethylhexane

Cat. No.: B15252882
M. Wt: 162.70 g/mol
InChI Key: MNTNTSXYHIRYEL-UHFFFAOYSA-N
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Description

1-Chloro-2,3,5-trimethylhexane is an organic compound belonging to the class of alkanes It is characterized by a chlorine atom attached to the first carbon of a hexane chain, which also has three methyl groups attached to the second, third, and fifth carbons

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2,3,5-trimethylhexane can be synthesized through the chlorination of 2,3,5-trimethylhexane. This process typically involves the use of chlorine gas (Cl₂) under controlled conditions to ensure selective chlorination at the desired position. The reaction is usually carried out in the presence of light or heat to initiate the free radical mechanism .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reactants and precise control of reaction parameters to maximize yield and minimize by-products. The chlorination reaction is often conducted in a continuous flow reactor to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2,3,5-trimethylhexane primarily undergoes substitution reactions due to the presence of the chlorine atom. It can participate in nucleophilic substitution reactions (S_N1 and S_N2) where the chlorine atom is replaced by other nucleophiles .

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH₃). These reactions typically occur under mild to moderate conditions.

    Oxidation: Although less common, oxidation reactions can occur under strong oxidative conditions, leading to the formation of corresponding alcohols or ketones.

Major Products:

    Substitution Reactions: Products include 2,3,5-trimethylhexanol, 2,3,5-trimethylhexanenitrile, and 2,3,5-trimethylhexylamine.

    Oxidation Reactions: Products include 2,3,5-trimethylhexanone and 2,3,5-trimethylhexanol.

Scientific Research Applications

1-Chloro-2,3,5-trimethylhexane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: Research into its biological activity is ongoing, with studies focusing on its potential as a bioactive compound.

    Medicine: While not widely used in medicine, its derivatives are being explored for potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-chloro-2,3,5-trimethylhexane primarily involves its reactivity as a chlorinated alkane. The chlorine atom can be displaced by nucleophiles, leading to the formation of various substituted products. The free radical mechanism is also significant in its reactions, particularly in the presence of light or heat .

Comparison with Similar Compounds

  • 1-Chloro-2,2,5-trimethylhexane
  • 1-Chloro-2,2,3-trimethylhexane
  • 1-Chloro-3,5,5-trimethylhexane

Comparison: 1-Chloro-2,3,5-trimethylhexane is unique due to the specific positioning of its chlorine and methyl groups, which influences its reactivity and the types of reactions it undergoes. Compared to its isomers, it may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity towards nucleophiles .

Properties

Molecular Formula

C9H19Cl

Molecular Weight

162.70 g/mol

IUPAC Name

1-chloro-2,3,5-trimethylhexane

InChI

InChI=1S/C9H19Cl/c1-7(2)5-8(3)9(4)6-10/h7-9H,5-6H2,1-4H3

InChI Key

MNTNTSXYHIRYEL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)C(C)CCl

Origin of Product

United States

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